[(5-Methylfuran-2-yl)methyl](prop-2-en-1-yl)amine hydrochloride
Description
IUPAC Name: (5-Methylfuran-2-yl)methylamine hydrochloride Molecular Formula: Likely C₁₀H₁₆ClNO (based on structural analysis of substituents: 5-methylfuran-2-yl = C₆H₇O, prop-2-en-1-yl = C₃H₅, amine + HCl). Structural Features:
- A secondary amine with a 5-methylfuran-2-ylmethyl group and a propenyl (allyl) substituent.
This compound belongs to the class of substituted amine hydrochlorides, which are often explored for pharmacological applications due to their bioavailability and ease of salt formation .
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-3-6-10-7-9-5-4-8(2)11-9;/h3-5,10H,1,6-7H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPDJWUHWIOSCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylfuran-2-yl)methylamine hydrochloride typically involves the reaction of 5-methylfurfural with allylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of (5-Methylfuran-2-yl)methylamine hydrochloride involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Methylfuran-2-yl)methylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include substituted furans, aldehydes, carboxylic acids, alcohols, and amines. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
(5-Methylfuran-2-yl)methylamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Methylfuran-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Aromatic Substitutions
Table 1: Key Analogs and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | NMR Shifts (δ, ppm) | HRMS [M+H]+ (Observed/Calculated) | Reference |
|---|---|---|---|---|---|---|
| Target Compound | C₁₀H₁₆ClNO | 201.70 | 5-Methylfuran-2-yl, allyl | Not explicitly reported | Not available | |
| N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroacridin-9-amine hydrochloride | C₁₆H₁₉ClN₂ | 282.79 | Acridine core, allyl | ¹³C NMR: 151.7 (C aromatic), 117.4 (allyl) | 239.1538 / 239.1548 | |
| (2-Fluorophenyl)methylamine hydrochloride | C₁₀H₁₃ClFN | 201.67 | 2-Fluorophenyl, allyl | Not reported | Not available | |
| 1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride | C₈H₁₄ClNO | 175.66 | 5-Methylfuran-2-yl, propyl | Not reported | Not available |
Key Observations :
Aromatic vs. Heteroaromatic Cores :
- The target compound’s 5-methylfuran group provides distinct electronic properties compared to acridine (e.g., electron-rich furan vs. planar, conjugated acridine in ).
- Fluorophenyl analogs (e.g., [(2-fluorophenyl)methyl] derivative ) exhibit higher lipophilicity, which may influence blood-brain barrier penetration.
Allyl vs. Alkyl Chains :
Functional Group Variations
Table 2: Impact of Substituents on Bioactivity
Key Observations :
Biological Activity
(5-Methylfuran-2-yl)methylamine hydrochloride is an organic compound that has garnered interest due to its unique structural properties and potential biological activities. This compound features a furan ring, which is known for its diverse biological effects, and an allylic amine, enhancing its reactivity and interaction with biological targets.
- Molecular Formula : CHClN
- Molecular Weight : Approximately 187.67 g/mol
- Structure : The compound consists of a 5-methylfuran moiety linked to a prop-2-en-1-ylamine group, which contributes to its biological activity.
Biological Activities
Research indicates that (5-Methylfuran-2-yl)methylamine hydrochloride exhibits several notable biological activities:
1. Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial properties, making it a potential candidate for developing new antimicrobial agents. Its effectiveness against various bacterial strains has been documented, although specific data on minimum inhibitory concentrations (MICs) is still under investigation.
2. Cytotoxic Activity
The compound has shown promising results in cytotoxicity assays against different cancer cell lines. For example, derivatives of similar furan compounds have demonstrated significant inhibitory effects on HeLa and K562 cell lines, with IC values ranging from 1 to 20 μM . The exact IC values for (5-Methylfuran-2-yl)methylamine hydrochloride specifically are yet to be established.
3. Interaction with Biological Targets
The mechanism of action involves interactions with specific enzymes and receptors, potentially modulating various biochemical pathways. Studies are ongoing to elucidate these interactions further and identify the molecular targets involved in its biological activity .
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial efficacy of various furan derivatives, (5-Methylfuran-2-yl)methylamine hydrochloride was included in a screening assay. The results indicated that it inhibited the growth of several bacterial strains at varying concentrations, suggesting a potential role in treating bacterial infections.
Case Study 2: Cytotoxicity Assessment
Research conducted on related compounds demonstrated that furan derivatives could inhibit cancer cell proliferation effectively. In one study, several derivatives were screened against HeLa cells, revealing that some compounds exhibited IC values significantly lower than traditional chemotherapeutics like etoposide . Further research is needed to determine the specific cytotoxic profile of (5-Methylfuran-2-yl)methylamine hydrochloride.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
